molecular formula C8H14Cl2N2O2 B13643244 (2R)-2-amino-2-(2-methoxypyridin-4-yl)ethan-1-ol dihydrochloride

(2R)-2-amino-2-(2-methoxypyridin-4-yl)ethan-1-ol dihydrochloride

Cat. No.: B13643244
M. Wt: 241.11 g/mol
InChI Key: KZPYABFLAGAYEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R)-2-amino-2-(2-methoxypyridin-4-yl)ethan-1-ol dihydrochloride is a chemical compound with a molecular formula of C8H12N2O2.2HCl. This compound is known for its unique structure, which includes a pyridine ring substituted with a methoxy group and an amino alcohol side chain. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-amino-2-(2-methoxypyridin-4-yl)ethan-1-ol dihydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 2-methoxypyridine.

    Amination: The pyridine ring is aminated to introduce the amino group at the 4-position.

    Alcohol Formation: The amino group is then converted to an amino alcohol through a series of reactions involving reduction and protection/deprotection steps.

    Final Product: The final step involves the formation of the dihydrochloride salt to enhance the compound’s stability and solubility.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar steps but optimized for higher yields and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-amino-2-(2-methoxypyridin-4-yl)ethan-1-ol dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino alcohol can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different amines or alcohols.

    Substitution: The methoxy group on the pyridine ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine ketones, while reduction can produce various amines.

Scientific Research Applications

(2R)-2-amino-2-(2-methoxypyridin-4-yl)ethan-1-ol dihydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2R)-2-amino-2-(2-methoxypyridin-4-yl)ethan-1-ol dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-aminopyrimidine derivatives: These compounds share a similar amino group and pyridine ring structure.

    Pyrido[2,3-d]pyrimidin-5-one derivatives: These compounds have a similar pyridine ring but with different substituents.

Uniqueness

(2R)-2-amino-2-(2-methoxypyridin-4-yl)ethan-1-ol dihydrochloride is unique due to its specific substitution pattern and the presence of both an amino group and an alcohol group. This combination of functional groups provides it with distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C8H14Cl2N2O2

Molecular Weight

241.11 g/mol

IUPAC Name

2-amino-2-(2-methoxypyridin-4-yl)ethanol;dihydrochloride

InChI

InChI=1S/C8H12N2O2.2ClH/c1-12-8-4-6(2-3-10-8)7(9)5-11;;/h2-4,7,11H,5,9H2,1H3;2*1H

InChI Key

KZPYABFLAGAYEU-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=CC(=C1)C(CO)N.Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.